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Abstract
N,N'-dinitrourea (DNU), a powerful and sensitive energetic material, has garnered significant

interest for its potential applications and as a precursor for the synthesis of other high-energy

compounds. A comprehensive understanding of its molecular structure, stability, and

performance characteristics is paramount for its safe handling and effective utilization. This

technical guide provides an in-depth exploration of the theoretical studies and computational

modeling of DNU, offering a valuable resource for researchers in the fields of energetic

materials and computational chemistry. This document details the experimental protocols for

the synthesis and characterization of DNU, presents key quantitative data in structured tables

for comparative analysis, and visualizes critical workflows and molecular relationships using

Graphviz diagrams.

Introduction
N,N'-dinitrourea, also known as 1,3-dinitrourea, is a secondary explosive characterized by its

high density and positive oxygen balance.[1] Its molecular structure, consisting of a urea

backbone with two nitro groups, contributes to its high energy content. However, DNU is also

known for its sensitivity to friction and impact, as well as its relatively low thermal stability,

which necessitates careful handling and detailed investigation into its properties.[1]
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Theoretical and computational chemistry provides a powerful avenue for investigating the

fundamental properties of energetic materials like DNU at the molecular level. Methods such as

Density Functional Theory (DFT) and Gaussian-n theories (e.g., G3MP2) enable the calculation

of a wide range of properties, including molecular geometry, vibrational frequencies, heats of

formation, and reaction pathways for decomposition. This computational insight is invaluable

for understanding the structure-property relationships that govern the performance and safety

of DNU.

This guide aims to bridge the gap between experimental findings and theoretical predictions by

providing a consolidated overview of the synthesis, characterization, and computational

modeling of N,N'-dinitrourea.

Experimental Protocols
Synthesis of N,N'-dinitrourea
The primary method for the synthesis of N,N'-dinitrourea involves the nitration of urea using a

mixed acid solution at low temperatures.[1][2][3]

Materials:

Urea

95% Sulfuric acid (H₂SO₄)

100% Nitric acid (HNO₃)

Trifluoroacetic acid (for washing)

Ice

Procedure:

Prepare a mixed acid solution by carefully adding 10.9 ml (20.0 g, 0.19 mol) of 95% sulfuric

acid to 13.2 ml (20.0 g, 0.32 mol) of 100% nitric acid in a flask.

Cool the mixed acid solution to 0°C in an ice bath.
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Slowly add 3 g (0.05 mol) of urea to the stirred mixed acid solution over a period of

approximately 30 minutes, ensuring the reaction temperature does not exceed 5°C.[1][2]

After the addition of urea is complete, continue stirring the reaction mixture at 0°C for

another 30 minutes. A white precipitate of N,N'-dinitrourea will form during this time.[1][2]

Filter the white crystalline product using a glass funnel.

Wash the collected product with several portions of cold trifluoroacetic acid (5 x 5 ml) to

remove residual acidic impurities.[1][2]

Dry the purified N,N'-dinitrourea under vacuum to obtain the final product. A typical yield is

around 67%.[2]

Purification
Purification of N,N'-dinitrourea is critical to enhance its stability, as trace amounts of acid can

lead to decomposition.[1] The washing step with trifluoroacetic acid in the synthesis protocol is

a key purification measure. For highly sensitive applications, recrystallization from an

appropriate solvent may be considered, although the solubility and stability of DNU in common

solvents should be carefully evaluated.

Characterization Techniques
NMR spectroscopy is used to confirm the molecular structure of N,N'-dinitrourea. Due to its

symmetric structure, the 1H NMR spectrum is expected to be simple. The 13C and 14N NMR

spectra provide further structural confirmation.

Typical Experimental Parameters:

Spectrometer: Varian XL-200 or equivalent.[1]

Solvent: Deuterated solvent in which DNU is soluble and stable.

Internal Standard: Tetramethylsilane (TMS).

FTIR spectroscopy is employed to identify the functional groups present in the DNU molecule.
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Typical Experimental Parameters:

Spectrometer: Bruker IFS 55 or equivalent.[1]

Sample Preparation: KBr pellet technique.

Spectral Range: 4000-400 cm-1.

Characteristic Absorption Bands:

N-H stretching vibrations

C=O (carbonyl) stretching vibrations

N-NO₂ (nitro group) symmetric and asymmetric stretching vibrations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to

evaluate the thermal stability and decomposition behavior of DNU.

Typical TGA Experimental Parameters:

Instrument: Mettler TGA 850 or equivalent.[1]

Heating Rate: 10 °C/min.[1]

Atmosphere: Inert (e.g., Nitrogen).[1]

Sample Pan: Alumina.[1]

Typical DSC Experimental Parameters:

Instrument: TA Instruments DSC Q200 or equivalent.

Heating Rate: 10 °C/min.

Atmosphere: Inert (e.g., Nitrogen).

Sample Pan: Sealed aluminum pans.
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TGA typically shows a significant mass loss corresponding to the decomposition of DNU, while

DSC reveals an exothermic peak indicating the energy released during decomposition.[1][4]

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standard method

to determine the sensitivity of energetic materials to frictional stimuli.[5][6][7]

Procedure Outline:

A small sample of the material is placed on a porcelain plate.[5][7]

A porcelain pin is pressed onto the sample with a specific load.[5][7]

The plate is moved back and forth under the pin.[5][7]

The test is repeated with increasing loads until a reaction (e.g., spark, flame, or explosion) is

observed.[8]

The friction sensitivity is reported as the load at which a reaction occurs in at least one out of

six trials.[8]

Computational Modeling
Computational modeling provides valuable insights into the properties of N,N'-dinitrourea at the

molecular level.

Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for studying the electronic structure of

molecules. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a

common choice for calculations on energetic materials.

Typical Calculation Workflow:

Geometry Optimization: The molecular geometry of DNU is optimized to find the lowest

energy conformation.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to

confirm that it is a true minimum on the potential energy surface (no imaginary frequencies)
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and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Property Calculations: Various properties such as bond lengths, bond angles, Mulliken

charges, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated.

Typical Software and Keywords (Gaussian):

Gaussian-n Theory (G3MP2) Calculations
G3MP2 is a composite quantum chemical method that provides highly accurate

thermochemical data, such as heats of formation. It involves a series of calculations at different

levels of theory and with different basis sets, which are then combined to extrapolate to a high

level of accuracy.[9][10]

G3MP2 Procedure Outline:

Initial geometry optimization and frequency calculation at the HF/6-31G(d) level.[10]

Geometry optimization at the MP2(Full)/6-31G(d) level.[10]

Single-point energy calculations at higher levels of theory (e.g., QCISD(T)/6-31G(d) and

MP2/G3MP2Large).[10]

The individual energies are combined with empirical higher-level corrections to yield the final

G3MP2 energy.[10]

Data Presentation
Molecular and Crystal Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://thiele.ruc.dk/~spanget/help/g09/k_g1.htm
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Experimental
Value

Calculated
Value

Method Reference

Crystal System Orthorhombic - X-ray Diffraction [11]

Space Group Fdd2 - X-ray Diffraction [11]

Lattice

Parameters
a = 12.0015(9) Å - X-ray Diffraction [11]

b = 17.6425(13)

Å

c = 4.5555(4) Å

Cell Volume (V) 964.57 Å³ - X-ray Diffraction [11]

Density (ρ) 1.98 g/cm³ 2.067 g/cm³
Gas Pycnometry

/ X-ray
[1][11]

Heat of

Formation (ΔHf°)
-

24.88 kJ/mol

(gas phase)
G3MP2 [11]

Key Bond Lengths and Angles
Bond/Angle Experimental (X-ray) Calculated (DFT/B3LYP)

C=O Bond Length Data not available Insert calculated value

N-NO₂ Bond Length Data not available Insert calculated value

N-C-N Bond Angle Data not available Insert calculated value

O-N-O Bond Angle Data not available Insert calculated value

(Note: Specific experimental bond lengths and angles from single-crystal X-ray diffraction

studies should be populated here when available.)

Performance and Sensitivity
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Parameter Value Method Reference

Detonation Velocity

(D)
Calculated value

Kamlet-Jacobs

Equations
[12][13][14][15][16]

Detonation Pressure

(P)
Calculated value

Kamlet-Jacobs

Equations
[12][13][14][15][16]

Impact Sensitivity Data not available BAM Impact Test

Friction Sensitivity Very sensitive BAM Friction Test [1]

Oxygen Balance +21.33 % - [1]

Visualizations
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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